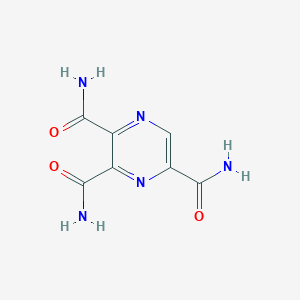

2,3,5-Pyrazinetricarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N5O3 |

|---|---|

Molecular Weight |

209.16 g/mol |

IUPAC Name |

pyrazine-2,3,5-tricarboxamide |

InChI |

InChI=1S/C7H7N5O3/c8-5(13)2-1-11-3(6(9)14)4(12-2)7(10)15/h1H,(H2,8,13)(H2,9,14)(H2,10,15) |

InChI Key |

VJXKJQPEZSBPGJ-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3,5 Pyrazinetricarboxamide

Retrosynthetic Analysis and Strategic Disconnections for 2,3,5-Pyrazinetricarboxamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary strategic disconnections would involve the three amide bonds and the pyrazine (B50134) ring itself.

The most logical initial disconnection is the hydrolysis of the three carboxamide groups to their corresponding carboxylic acid, pyrazine-2,3,5-tricarboxylic acid. This simplifies the target molecule and focuses the initial synthetic efforts on the formation of the polysubstituted pyrazine core.

Further retrosynthetic analysis of pyrazine-2,3,5-tricarboxylic acid would involve breaking the pyrazine ring. A common strategy for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. However, the unsymmetrical nature of the target precursor presents a challenge. A plausible disconnection would lead to simpler, more accessible building blocks.

Key Retrosynthetic Steps:

| Target Molecule | Precursor | Disconnection Type |

| This compound | Pyrazine-2,3,5-tricarboxylic acid | C-N bond (Amide hydrolysis) |

| Pyrazine-2,3,5-tricarboxylic acid | Simpler acyclic precursors | C-N and C-C bonds (Ring formation) |

Convergent and Linear Synthetic Approaches to Pyrazine-2,3,5-tricarboxylic Acid Precursors

The synthesis of the key intermediate, pyrazine-2,3,5-tricarboxylic acid, can be approached through either a linear or a convergent strategy.

Convergent Synthesis: A convergent approach involves the synthesis of separate fragments of the molecule, which are then combined in the later stages. For the pyrazine ring, this often involves the condensation of two different precursor molecules. One of the oldest methods for pyrazine ring synthesis is the Staedel–Rugheimer pyrazine synthesis, which involves the self-condensation of α-amino ketones. scholaris.ca While this is effective for symmetrical pyrazines, constructing an unsymmetrically substituted pyrazine like the target precursor requires more advanced methods. scholaris.ca A potential convergent route could involve the reaction of an α-amino ketone with an α-keto-α-amino acid derivative.

A known method for preparing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline. orgsyn.org This could potentially be adapted for the synthesis of the tricarboxylic acid derivative by starting with a suitably substituted quinoxaline.

Amidation Reactions and Functional Group Interconversions for Carboxamide Formation

Once the pyrazine-2,3,5-tricarboxylic acid precursor is obtained, the final step is the formation of the three carboxamide groups. This is typically achieved through amidation reactions.

A common method involves converting the carboxylic acids to more reactive acyl chlorides, usually by treatment with thionyl chloride or oxalyl chloride. google.com These acyl chlorides are then reacted with ammonia (B1221849) or an ammonia equivalent to form the amides.

Alternatively, direct amidation methods can be employed using coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine.

Enzymatic approaches are also gaining traction for amidation reactions. For example, immobilized Candida Antarctica Lipase B (CAL-B) has been used for enzymatic amidation under mild conditions. rsc.org Lipozyme® TL IM from Thermomyces lanuginosus can also catalyze the amidation of pyrazine esters with amines. rsc.org

Common Amidation Methods:

| Method | Reagents | Conditions |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions, often with a catalyst like DMF. rsc.org |

| Amidation of Acyl Chloride | Ammonia (NH₃) or Ammonium hydroxide (B78521) (NH₄OH) | Anhydrous solvent like ethyl acetate (B1210297) or benzene (B151609). google.com |

| Direct Amidation | Coupling reagents (e.g., DCC, EDC) and an amine | Mild conditions, various solvents. |

| Enzymatic Amidation | Lipases (e.g., CAL-B, Lipozyme® TL IM) | Mild temperatures, often in organic solvents. rsc.org |

Advanced Catalytic Methods in Pyrazine Ring Formation and Functionalization

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. For pyrazine synthesis and functionalization, transition metal-catalyzed cross-coupling reactions are particularly powerful. rsc.org

Pyrazine Ring Formation: Manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org A novel method using an asymmetric ligand-based catalyst, TNP-Cu@rGO, has been developed for the synthesis of pyrazine derivatives. sioc-journal.cn

Pyrazine Functionalization: Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings are widely used to introduce carbon-carbon bonds to the pyrazine ring. rsc.org These reactions typically utilize halopyrazines as starting materials. Direct C-H activation is an emerging technique for the arylation of the pyrazine ring, offering a more atom-economical approach. rsc.org

Synthesis of Deuterated or Isotopic Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. symeres.com For this compound, the synthesis of deuterated or ¹³C/¹⁵N-labeled analogs can provide insights into its formation and chemical behavior.

The incorporation of stable isotopes can be achieved by using labeled starting materials in the synthesis. symeres.com For example, ¹³C-labeled urea (B33335) can be used as a precursor for synthesizing ¹³C-labeled heterocycles. mdpi.com For deuterium (B1214612) labeling, H/D exchange reactions can be employed on the final compound or at an intermediate stage. symeres.com

These labeled analogs can then be used in various analytical techniques, such as mass spectrometry and NMR spectroscopy, to trace the fate of specific atoms throughout a chemical or biological process. symeres.com

Purification and Isolation Techniques for Complex Pyrazine Derivatives

The purification of complex pyrazine derivatives like this compound can be challenging due to their polarity and potential for multiple intermolecular interactions. A combination of techniques is often necessary to achieve high purity.

Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. oup.comnih.gov The choice of solvent is crucial for efficient extraction. oup.comnih.gov

Chromatography: Column chromatography is a powerful technique for separating compounds based on their polarity. oup.comnih.gov Normal-phase chromatography using silica (B1680970) gel is frequently used for pyrazine derivatives. oup.comnih.govjasco.hu For highly polar compounds, reversed-phase chromatography with a C18-bonded silica stationary phase may be more effective. nih.gov Flash chromatography can improve the speed and efficiency of the separation. jasco.hu

Crystallization: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical to obtain high-purity crystals.

Distillation: For volatile pyrazines, distillation can be used for purification. oup.comnih.govresearchgate.net Azeotropic distillation can be employed to separate pyrazines from alkanolamines. google.com

The selection of the appropriate purification technique or combination of techniques depends on the physical and chemical properties of the target compound and the impurities present.

Coordination Chemistry of 2,3,5 Pyrazinetricarboxamide As a Polydentate Ligand

Chelation Properties and Coordination Motifs of Pyrazinetricarboxamide

Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. This "chelate effect" results in complexes that are significantly more stable than those formed with comparable monodentate ligands. 2,3,5-Pyrazinetricarboxamide is an exemplary chelating agent, possessing a pyrazine (B50134) ring and three carboxamide functional groups. This structure presents several potential donor atoms for coordination: the two nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of each of the three carboxamide moieties.

The versatility of this compound allows for several coordination motifs. Depending on the metal ion, reaction conditions, and the presence of other ligands, it can act in various capacities:

Bidentate N,N'-Chelation: The two nitrogen atoms of the pyrazine ring can coordinate to a single metal center, forming a stable five-membered chelate ring. This is a common binding mode for pyrazine-based ligands. nih.gov

Bidentate N,O-Chelation: A metal ion can be chelated by one of the pyrazine ring nitrogens and the adjacent carbonyl oxygen of a carboxamide group at the 2- or 3-position. This mode is frequently observed in complexes of pyrazinecarboxamide and its derivatives. ncn.gov.plresearchgate.net

Bridging Ligand: The ligand can bridge two or more metal centers. For instance, one pyrazine nitrogen can coordinate to one metal ion, while the second pyrazine nitrogen binds to another, leading to the formation of coordination polymers. researchgate.netidsi.md The carboxamide groups can also participate in bridging, further extending the structure into two or three-dimensional networks.

Tridentate or Higher Polydentate Coordination: The involvement of multiple carboxamide groups in addition to the pyrazine nitrogens can lead to the ligand wrapping around a metal ion, satisfying a larger portion of its coordination sphere. This often involves deprotonation of the amide nitrogen, which then acts as a strong donor. researchgate.net

The specific motif adopted is influenced by factors such as the geometric preference of the metal ion and steric hindrance. ncn.gov.pl The presence of multiple functional groups makes this compound a prime candidate for constructing complex supramolecular architectures and metal-organic frameworks (MOFs). rsc.org

Synthesis and Structural Characterization of Metal-Pyrazinetricarboxamide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent or solvent mixture. The resulting complexes can be isolated as crystalline solids by methods such as slow evaporation or diffusion.

A comprehensive suite of analytical techniques is employed to fully characterize the resulting coordination compounds:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, revealing the coordination geometry of the metal ion and the binding mode of the ligand. bohrium.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Shifts in the vibrational frequencies of the C=O, N-H, and pyrazine ring bands upon complexation provide direct evidence of ligand-to-metal bonding. For example, a shift to lower frequency for the C=O stretch indicates coordination through the carbonyl oxygen. nih.govbendola.com

Elemental Analysis and Mass Spectrometry: These techniques confirm the stoichiometry of the synthesized complexes. nih.govrsc.org

UV-Visible Spectroscopy: This method provides information about the electronic structure of the complexes, particularly the d-d electronic transitions in transition metal complexes. rsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.govacs.org

Transition metals, with their partially filled d-orbitals, form a vast array of colorful and magnetically interesting complexes with pyrazine-based ligands. The geometry of these complexes is primarily determined by the coordination number of the metal ion. mdpi.com For this compound complexes, common geometries include octahedral (coordination number 6) and square planar or tetrahedral (coordination number 4).

For instance, a metal ion like Co(II) or Ni(II) might coordinate to two bidentate N,O-chelating pyrazinetricarboxamide ligands and two water molecules to achieve an octahedral geometry. The electronic structure of these complexes, which dictates their color and magnetic properties, is governed by the arrangement of electrons within the split d-orbitals. Spectroscopic and magnetic measurements are crucial for elucidating these properties. nih.govbendola.com

| Complex Formula (Hypothetical) | Metal Ion | Geometry | Key Spectroscopic Data (λmax, nm) | Magnetic Moment (μB) | Reference |

|---|---|---|---|---|---|

| [Mn(Pztca)Cl₂] | Mn(II) | Octahedral (polymeric) | ~450, ~530 | ~5.9 | nih.gov |

| [Fe(Pztca)Cl₃] | Fe(III) | Octahedral | ~370, ~620 | ~5.9 | nih.gov |

| [Co(Pztca)Cl₂] | Co(II) | Octahedral | ~520, ~680 | ~5.1 | nih.gov |

| [Cu(Pztca)(H₂O)₂]²⁺ | Cu(II) | Distorted Octahedral | ~650 | ~1.8 | ugr.es |

| [Ru(Pztca)₂(OH₂)Cl]²⁺ | Ru(III) | Octahedral | ~380, ~550 | ~1.9 | rsc.org |

While less studied than their transition metal counterparts, main group elements also form stable complexes with N-heterocyclic ligands. nih.gov Elements from groups 1, 2, 12, 13, and 14 can coordinate with this compound. ox.ac.uk The coordination is typically driven by electrostatic interactions, and the resulting complexes are often colorless and diamagnetic. The flexible coordination numbers of main group metals like Sn(II), Pb(II), or Bi(III) can lead to structurally diverse compounds, including polymers and clusters, held together by the bridging capabilities of the pyrazinetricarboxamide ligand. The Lewis acidity of the metal ion and the donor strength of the ligand are key factors in the formation and stability of these complexes. nih.gov

The coordination chemistry of lanthanide (Ln) ions with organic ligands is a vibrant area of research, largely due to the unique photophysical (luminescent) and magnetic properties of the resulting complexes. rsc.orgacs.org Lanthanide ions like Eu(III) and Tb(III) are known for their sharp, line-like emission spectra when complexed with suitable organic ligands.

This compound is an excellent candidate for sensitizing lanthanide emission through the "antenna effect." In this process, the organic ligand absorbs UV light efficiently and transfers the excitation energy to the central lanthanide ion, which then de-excites by emitting light at its characteristic wavelengths (e.g., red for Eu(III), green for Tb(III)). rsc.orgmdpi.com The efficiency of this process depends on how well the ligand's triplet state energy level matches the accepting energy level of the lanthanide ion.

| Complex System | Ln³⁺ Ion | Excitation (λex, nm) | Major Emission (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Eu(L)₂(NO₃)₂ | Eu(III) | ~340 | 615 (⁵D₀ → ⁷F₂) | 75.4% | rsc.org |

| Tb(L)₂(H₂O) | Tb(III) | ~345 | 545 (⁵D₄ → ⁷F₅) | - | rsc.org |

| [Nd(L)₂(NO₃)₃] | Nd(III) | ~385 | 870, 1053 (NIR) | - | researchgate.net |

| [Yb(L)₂(NO₃)₃] | Yb(III) | ~385 | 978 (NIR) | 5.8% | researchgate.net |

Main Group Metal Complexes

Ligand Field Theory and Molecular Orbital Analysis in Coordination Compounds

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. It is an application of molecular orbital (MO) theory that focuses on the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. researchgate.net When ligands approach a metal ion, the degeneracy (equal energy) of the d-orbitals is lifted. In an octahedral complex, for example, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). vt.edu

The this compound ligand interacts with the metal center through σ-bonds, formed by the donation of electron pairs from its nitrogen and oxygen donor atoms into vacant metal orbitals. Additionally, π-interactions can occur. The pyrazine ring has a π* system that can accept electron density from filled metal d-orbitals (π-backbonding), which strengthens the metal-ligand bond. vt.edubendola.com

A molecular orbital diagram for a complex with this compound would show the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the combination of metal and ligand atomic orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical in determining the complex's spectroscopic and photochemical properties. vt.edu The strength of the ligand field created by the pyrazinetricarboxamide ligand influences the magnitude of the d-orbital splitting (Δo), which determines whether the complex will be high-spin or low-spin and affects its stability and reactivity.

Solution-Phase Coordination Equilibria and Stoichiometry Determination

Understanding the behavior of metal-pyrazinetricarboxamide complexes in solution is crucial. This involves determining the stoichiometry (the metal-to-ligand ratio) of the complex formed and its stability. Spectrophotometric methods are widely used for this purpose. uobabylon.edu.iq

One common technique is the method of continuous variations , also known as Job's plot. pesrsncollege.edu.inscribd.comsciepub.com In this method, solutions are prepared where the mole fractions of the metal and ligand are varied, but their total molar concentration is kept constant. The absorbance of the solution, measured at a wavelength where the complex absorbs maximally, is plotted against the mole fraction of the ligand. The plot typically shows two linear portions that intersect at a maximum, and the mole fraction at this peak reveals the stoichiometry of the complex. scribd.comlibretexts.org For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 metal-to-ligand ratio.

Another approach is the mole-ratio method , where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the ligand is systematically increased. libretexts.org A plot of absorbance versus the molar ratio of ligand-to-metal will show an increase in absorbance until the complex is fully formed, after which the absorbance plateaus. The point of inflection in the curve indicates the stoichiometry. uobabylon.edu.iq

These methods also allow for the calculation of the complex's formation or stability constant (K), a quantitative measure of the equilibrium between the free ions and the complex in solution. sciepub.com The high stability of complexes formed with polydentate ligands like this compound is a direct consequence of the entropically favorable chelate effect.

Reactivity and Ligand Exchange Processes in Pyrazinetricarboxamide Metal Complexes

Detailed studies concerning the reactivity patterns and the kinetics and mechanisms of ligand exchange processes for metal complexes of this compound have not been reported in the scientific literature. General principles of ligand exchange in coordination complexes suggest that such processes can occur through dissociative, associative, or interchange mechanisms. The lability or inertness of a complex is influenced by factors such as the metal ion's identity (d-electron configuration, size, and charge) and the nature of the ligands. For instance, complexes with high crystal field stabilization energy, such as d3 and low-spin d6 configurations, tend to be inert, while those with electrons in antibonding e.g., orbitals are often labile. However, without specific experimental data for this compound complexes, any discussion of their reactivity in this context would be purely speculative.

Factors that would theoretically influence the ligand exchange rates in such complexes include:

Steric hindrance from the three carboxamide groups.

The chelate effect if the ligand coordinates in a multidentate fashion.

The electronic properties of the pyrazine ring and amide substituents.

No data tables on reaction rates, activation parameters, or mechanistic pathways for ligand substitution in this compound complexes could be located.

Metal-Mediated Transformations Involving Coordinated this compound

There is no available research describing metal-mediated transformations where the coordinated this compound ligand itself is chemically altered. Such transformations often involve the metal center activating the ligand for reactions like hydrolysis, reduction, oxidation, or C-N bond cleavage. The pyrazine ring system can, in some complexes, be susceptible to nucleophilic or electrophilic attack, but specific examples involving this compound are absent from the literature.

Similarly, the use of this compound metal complexes as catalysts for organic reactions or other transformations has not been documented. The design of coordination polymer catalysts often relies on the structure of the organic ligand and the properties of the metal ion. While metal complexes with other nitrogen-containing heterocyclic ligands have shown catalytic activity, no such findings have been published for this compound.

Supramolecular Architectures and Self Assembly Based on 2,3,5 Pyrazinetricarboxamide

Design Principles for Hydrogen-Bonding Networks in Crystalline Solids

The predictable formation of hydrogen-bonding networks is a cornerstone of crystal engineering. The 2,3,5-Pyrazinetricarboxamide molecule is exceptionally well-suited for creating robust and diverse hydrogen-bonded structures due to the multiple amide groups (-CONH2) and the nitrogen atoms within the pyrazine (B50134) ring.

The primary amide groups are fundamental to its self-assembly, containing both two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. This allows for the formation of strong and directional N-H···O and N-H···N hydrogen bonds. In related systems, such as N-phenylpyrazine-2-carboxamide, the amide N-H···O synthon is a robust feature that directs crystal packing. rsc.org The carboxamide groups can form dimeric motifs or extended one-, two-, or three-dimensional networks. For instance, in analogous benzene-1,3,5-tricarboxamides (BTAs), a threefold hydrogen-bonding motif between amide groups drives the self-assembly into columnar stacks. rsc.orgcsic.es

Furthermore, the pyrazine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors. In pyrazine monocarboxylic acids, a recurring supramolecular synthon involves an O-H···N(pyrazine) hydrogen bond. nih.gov For this compound, the amide N-H groups can form similar N-H···N(pyrazine) interactions, leading to more complex and interconnected networks. The competition and interplay between different possible hydrogen bonds (e.g., amide-amide vs. amide-pyrazine) can lead to structural diversity and polymorphism. rsc.orgcsic.es The principles of designing these networks rely on understanding the hierarchy and geometric preferences of these various hydrogen bond synthons. scielo.org.mxroutledge.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Pyrazinetricarboxamide

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. iucr.org this compound is an excellent candidate for a multidentate organic linker in such structures due to its multiple potential coordination sites.

The primary coordination sites are the nitrogen atoms of the pyrazine ring, which can bridge metal centers to form extended networks. Pyrazine itself is a classic ligand used to create linear chains or 2D and 3D frameworks with various metal ions, including Ru(II), Os(II), Cr(0), Mo(0), and W(0). acs.orgrsc.org The resulting frameworks can exhibit high porosity and interesting electronic or magnetic properties. iucr.org For example, pyrazine-based ligands have been used to construct zinc MOFs for CO2 capture and separation. rsc.org

In addition to the ring nitrogens, the carbonyl oxygen atoms of the three amide groups can also coordinate to metal ions. Amide-functionalized ligands have been successfully incorporated into coordination polymers, offering additional stability and functionality through hydrogen bonding within the framework. d-nb.infonavus.io The ability of this compound to coordinate through both its heterocyclic nitrogen atoms and its peripheral amide oxygens makes it a versatile linker. This multi-modal coordination can lead to the formation of complex topologies and frameworks with unique properties, potentially as catalysts or for gas storage. d-nb.inforsc.orgacs.org

Table 1: Potential Coordination Modes of this compound in MOFs

| Coordination Site | Metal Ion Interaction | Resulting Structure Element |

| Pyrazine Nitrogens | Bridging two metal centers | 1D Chains, 2D Layers, 3D Frameworks |

| Amide Carbonyl Oxygens | Chelation or bridging | Reinforcement of framework, introduction of H-bonding sites |

| Combined Pyrazine & Amide | Multi-nodal connection points | High-connectivity networks, complex topologies acs.org |

Anion/Cation Recognition and Host-Guest Interactions

The structure of this compound, particularly when self-assembled, presents features conducive to recognizing and binding other molecules and ions.

Anion Recognition: The amide N-H groups are effective hydrogen-bond donors, making them ideal for recognizing and binding anions. Neutral receptors containing amide or urea (B33335)/thiourea groups are a major class of anion sensors. rsc.org The three amide groups of this compound offer a convergent arrangement of six N-H donors. This pre-organized binding pocket could exhibit high affinity and selectivity for specific anions, stabilized by multiple hydrogen bonds. In related systems, macrocyclic polyamine receptors can form clefts that selectively bind anions like chloride and bromide through strong salt-bridging interactions and anion-π contacts. nih.gov

Cation Recognition: While less common for this type of molecule, the electron-rich carbonyl oxygens and the π-electron cloud of the pyrazine ring can interact with cations. Cation-π interactions, where a cation is stabilized by the quadrupole moment of an aromatic ring, are significant non-covalent forces. Theoretical studies have investigated cation-π complexes between alkali and alkaline-earth metals and pyrazine derivatives. researchgate.net Assemblies of this compound could create cavities lined with carbonyl oxygens and aromatic rings, suitable for sequestering specific metal cations.

Host-Guest Interactions: The self-assembly of this compound can generate well-defined cavities and channels capable of encapsulating guest molecules. rsc.org The formation of clathrate crystals, where host molecules form a network that traps guest molecules, has been observed in related pyrazine systems. rsc.org The size and shape of the guest would be determined by the specific packing and architecture of the host assembly. These host-guest systems are of interest for applications in separation, storage, and controlled release.

Directional π-π Stacking and Hydrophobic Interactions in Self-Assembled Systems

Beyond hydrogen bonding, π-π stacking and hydrophobic interactions are critical driving forces in the self-assembly of this compound.

π-π Stacking: The pyrazine ring is electron-deficient, which strongly influences its stacking behavior. It readily participates in offset-stacked or parallel-displaced arrangements with other aromatic rings, including itself. iucr.orgworldscientific.com These interactions are highly directional and contribute significantly to the stability of the resulting supramolecular structures. In the crystal structures of various pyrazine derivatives, π-π stacking is a recurring and predictable motif (synthon). rsc.orgrsc.orgresearchgate.net The interaction energy depends on the relative orientation of the rings, with T-shaped and displaced geometries often being the most stable. worldscientific.com In assemblies of this compound, these stacking interactions would likely occur between the pyrazine cores, contributing to the formation of columnar or layered architectures.

Hydrophobic Interactions: In aqueous environments, hydrophobic interactions become a dominant force for self-assembly. While the amide groups are polar, the pyrazine ring and any potential organic substituents on the amides would be nonpolar. To minimize their unfavorable contact with water, these hydrophobic sections would aggregate. This effect is a primary driver for the formation of complex structures like fibers and nanotubes from benzene-1,3,5-tricarboxamides in water. nih.govacs.org The interplay between directional hydrogen bonding, π-π stacking, and the less directional hydrophobic effect dictates the final morphology and properties of the self-assembled material in a given solvent environment. acs.org

Dynamic Covalent Chemistry and Responsive Supramolecular Materials

Supramolecular materials can be designed to be "smart" or "responsive," changing their properties in response to external stimuli like heat, light, or pH. mdpi.comresearchgate.net this compound can be a component of such systems through its integration into networks based on dynamic covalent chemistry (DCC).

DCC involves the use of reversible covalent bonds, which allow structures to break and reform under equilibrium control, enabling error correction, adaptation, and responsiveness. nih.govresearchgate.net While amide bonds themselves are generally robust, they can be formed from or incorporated into dynamic systems. For example, networks based on the reversible exchange of boronic esters or enamines can be designed to include amide functionalities, imparting specific mechanical or recognition properties. nih.govrsc.org Research on benzene (B151609) tetraamides has shown they can act as dynamic covalent cross-linkers and supramolecular motifs simultaneously, leading to materials with significantly enhanced mechanical properties. acs.org

Furthermore, the pyrazine moiety itself can impart responsiveness. The nitrogen atoms are basic and can be protonated at low pH. This change in protonation state would drastically alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially triggering a disassembly or reorganization of the entire supramolecular structure. This principle has been demonstrated in porous hydrogen-bonded organic frameworks (HOFs) containing pyrazine rings, which show responsiveness to HCl. acs.org Materials based on this compound could thus be designed as sensors or actuators that respond to changes in their chemical environment. mdpi.comresearchgate.net

Crystallization Engineering and Polymorphism of this compound and its Assemblies

Crystallization engineering involves the rational control over the crystallization process to produce a solid form with desired properties. researchgate.net This is particularly important for molecules like this compound, which are prone to polymorphism—the ability to exist in multiple distinct crystal structures.

Polymorphism is common in aromatic amides due to the many possible ways hydrogen bonds can be arranged. dntb.gov.uacam.ac.uk Benzene-1,3,5-tricarboxamide (BTA), a close structural analog, is known to form various assembled structures, including fibers and nanotubes, demonstrating a form of supramolecular polymorphism that can be controlled by temperature and solvent conditions. nih.govacs.org Different polymorphs can have vastly different physical properties, such as stability and mechanical strength.

The final crystal habit and polymorphic form can be influenced by various crystallization parameters. Antisolvent crystallization is a powerful technique for this purpose. Studies on other pyrazine derivatives, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), have shown that changing the antisolvent can produce a wide variety of crystal morphologies, including X-shaped, rod-like, and needle-like crystals, without altering the underlying crystal structure. mdpi.com The choice of solvent and antisolvent affects solubility and interacts differently with the growing crystal faces, thereby directing the final shape. mdpi.comgrafiati.com A systematic study of these parameters would be crucial for controlling the solid-state form of this compound and its assemblies.

Table 2: Factors Influencing Crystallization and Polymorphism

| Parameter | Effect on Crystal Form | Example from Related Systems |

| Solvent/Antisolvent | Alters solubility and crystal habit | Different antisolvents produce various morphologies of LLM-105. mdpi.com |

| Temperature | Can favor different polymorphs or dynamic states | Temperature-dependent reorganization of BTA nanotubes. nih.gov |

| Additives | Can inhibit or promote growth on specific faces | Not specifically found, but a general principle of crystal engineering. |

| Concentration/Supersaturation | Influences nucleation vs. growth rates | A core concept in crystallization process design. cam.ac.uk |

Theoretical and Computational Investigations of 2,3,5 Pyrazinetricarboxamide

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are fundamental in quantum chemistry for elucidating the electronic structure of molecules. For pyrazine (B50134) derivatives, these calculations provide insights into their geometry, stability, and reactivity. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. researchgate.net These methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important.

Table 1: Representative Calculated Electronic Properties of a Pyrazine Derivative

| Property | Calculated Value | Method | Reference |

| HOMO-LUMO Gap | Varies (e.g., ~4 eV) | B3LYP/6-31G(d,p) | rsc.org |

| Dipole Moment | Varies | B3LYP/DFT | researchgate.net |

| NBO Charges | Atom-specific | B3LYP/6-311++G(d,p) | ripublication.com |

Note: The values in this table are illustrative for a generic pyrazine derivative and would need to be specifically calculated for 2,3,5-Pyrazinetricarboxamide.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are critical to its function. Conformational analysis explores the different spatial arrangements of the carboxamide groups, while tautomerism studies investigate the different isomeric forms that can exist in equilibrium.

Conformational Analysis: The rotation of the carboxamide groups around the pyrazine ring can lead to various conformers with different energies. Computational methods can predict the most stable conformers by calculating the potential energy surface as a function of the dihedral angles. nih.gov This analysis is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Tautomerism: Pyrazine derivatives can exhibit tautomerism, particularly prototropic tautomerism where a proton shifts its position. rsc.orgnih.gov For this compound, amide-imidol tautomerism within the carboxamide groups is possible, as is potential protonation of the pyrazine ring nitrogens. rsc.orgacs.org DFT calculations can predict the relative stabilities of different tautomers in various environments (gas phase and in solution). nih.gov Studies on similar pyrazine systems have shown that the relative stability of tautomers can be influenced by factors like delocalization and resonance stabilization. acs.org For example, in reduced pyrazinacenes, tautomers with centrally located protons are predicted to be more stable. acs.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, EPR)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgfaccts.de These predictions are achieved by calculating the magnetic shielding tensors of the nuclei. faccts.de Comparing calculated spectra with experimental data helps in the structural elucidation of the molecule. savemyexams.comnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. ripublication.comdiva-portal.org These theoretical infrared (IR) spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a detailed understanding of the molecule's structure and bonding. ripublication.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net By calculating the energies of electronic transitions, one can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in the experimental spectrum. researchgate.net

EPR Spectroscopy: For paramagnetic species, such as radical ions of this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. utexas.edu Computational methods can predict the hyperfine coupling constants, which are crucial for interpreting EPR spectra and identifying the location of the unpaired electron. rsc.orgcdnsciencepub.comillinois.edu Studies on pyrazine radical cations and anions have shown that the nature of the substituents can significantly influence the electronic distribution and, consequently, the EPR spectra. rsc.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the chemical reactions involving this compound, such as its synthesis or degradation, requires a detailed knowledge of the reaction mechanisms. Computational chemistry provides tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.comsmu.edu

By calculating the structures and energies of transition states, chemists can determine the activation barriers for different reaction pathways. rsc.org This information is crucial for predicting reaction rates and understanding the factors that control the selectivity of a reaction. mdpi.comrsc.org The Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima on the potential energy surface. smu.edu

Molecular Dynamics Simulations for Solution-Phase Behavior and Crystal Packing

Solution-Phase Behavior: Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. mdpi.comarxiv.org By simulating the movement of the solute (this compound) and solvent molecules over time, MD can provide insights into solvation effects, conformational dynamics, and aggregation behavior. nih.gov Understanding how the molecule behaves in an aqueous environment is particularly important for potential biological applications.

Crystal Packing: Predicting the crystal structure of a molecule is a challenging but important task in materials science and pharmaceutical development. chemrxiv.org Crystal structure prediction (CSP) methods use computational algorithms to generate and rank possible crystal packing arrangements based on their lattice energies. chemrxiv.orgmdpi.com These predictions can help identify potential polymorphs (different crystal structures of the same compound), which can have significantly different physical properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on mechanistic aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net In the context of this compound, mechanistic QSAR studies would focus on understanding how specific structural and electronic features of the molecule and its derivatives contribute to their activity. nih.govscielo.br

This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological response. researchgate.netnih.govnih.govshd-pub.org.rs A robust QSAR model can not only predict the activity of new, unsynthesized compounds but also provide insights into the mechanism of action by identifying the key molecular properties that govern the activity. nih.govnih.govnih.gov

Computational Ligand Design and Virtual Screening Methodologies

Building on the insights from electronic structure calculations, QSAR, and molecular dynamics, computational methods can be used to design new ligands based on the this compound scaffold. This involves modifying the parent structure to enhance desired properties, such as binding affinity to a biological target.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking the compounds into the binding site of a target protein. For pyrazine derivatives, computational strategies have been employed to identify potential inhibitors for specific biological targets. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,3,5 Pyrazinetricarboxamide

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the conformational aspects of pyrazine (B50134) derivatives. researchgate.netnih.gov For pyrazine-related structures, characteristic vibrational modes can be assigned to specific molecular motions. researchgate.nettandfonline.com

In pyrazine derivatives, the C-H stretching modes are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The pyrazine ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. researchgate.net For instance, in a related molecule, 2-chloropyrazine, these ring stretching modes were identified at various wavenumbers in both IR and Raman spectra. researchgate.net The C-H in-plane bending vibrations are found between 1000 cm⁻¹ and 1500 cm⁻¹. researchgate.net

The presence of carboxamide groups introduces additional characteristic bands. The C=O stretching vibration is a strong indicator of the amide group. The N-H stretching vibrations of the amide groups are also prominent features in the IR spectrum.

A detailed vibrational analysis of the related 2,3-Pyrazinedicarboxamide (Pzda) involved the synthesis of its isotopic derivatives to aid in the assignment of vibrational modes. optica.org The study classified the normal vibrations into three categories: vibrations of the pyrazine ring, ring-substituent vibrations, and vibrations of the substituent groups. optica.org This approach, guided by prior studies on pyrazine and its derivatives, allowed for a thorough assignment of the observed IR and Raman bands. optica.org

Table 1: General Regions for Vibrational Modes in Pyrazine Carboxamides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amide) | 3100 - 3500 | FTIR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | FTIR, Raman |

| Pyrazine Ring Stretch | 1400 - 1600 | FTIR, Raman |

| N-H Bend (Amide II) | 1550 - 1620 | FTIR, Raman |

| C-H In-plane Bend | 1000 - 1500 | FTIR, Raman |

| C-H Out-of-plane Bend | 750 - 900 | FTIR, Raman |

Note: The exact positions of these bands for 2,3,5-Pyrazinetricarboxamide would require experimental data for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution. weebly.comjchps.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. weebly.com

1D NMR:

¹H NMR: The ¹H NMR spectrum would reveal the chemical environment of the single proton on the pyrazine ring. The chemical shift of this proton is influenced by the electron-withdrawing nature of the three carboxamide groups. The protons of the amide (-CONH₂) groups would likely appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the pyrazine ring and the carbonyl carbons of the carboxamide groups. The chemical shifts of these carbons provide information about their electronic environment.

2D NMR: To overcome the complexities of 1D spectra, especially in larger molecules, 2D NMR techniques are employed. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): While not highly informative for the isolated pyrazine proton in this specific molecule, it is a fundamental technique for establishing proton-proton coupling networks in more complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the pyrazine ring carbon attached to the ring proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for piecing together the molecular skeleton. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC would show correlations from the pyrazine proton to adjacent ring carbons and potentially to the carbonyl carbons of the carboxamide groups. It would also show correlations from the amide protons to the carbonyl carbon and adjacent ring carbons.

The structural identity of related pyrazine carboxamide complexes has been confirmed using a combination of ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The high accuracy of HRMS allows for the calculation of a molecular formula that can distinguish it from other compounds with the same nominal mass. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. The positive ion ESI-MS spectrum of related pyrazine carboxamide complexes has been used to confirm their molecular composition. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the molecule can be inferred. For this compound, characteristic fragmentation patterns would likely involve the loss of the amide groups (CONH₂) and cleavage of the pyrazine ring.

Electronic Absorption and Emission Spectroscopy for Optical Properties and Energy Levels

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the optical properties and electronic energy levels of molecules. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions within the pyrazine ring and the carboxamide groups.

Computational studies on related pyrazine derivatives have been used to explore their electronic and optical properties. researchgate.net These studies help in understanding the relationship between molecular structure and electronic behavior, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The band gap of a material, a crucial electronic property, can be estimated from a combination of experimental techniques and theoretical calculations. aps.org The stability of related pyrazine carboxamide complexes in solution has been monitored using UV-Vis spectroscopy, which can detect structural changes over time. nih.gov

X-ray Diffraction (XRD): Single Crystal X-ray Crystallography for Absolute Structure Determination

For this compound, single crystal XRD would confirm the planar structure of the pyrazine ring and the orientation of the three carboxamide substituents. It would also elucidate the hydrogen-bonding network formed between the amide groups of neighboring molecules, which dictates the crystal lattice. The molecular structure of related ruthenium(II) complexes with pyrazine carboxamide ligands has been determined using single crystal X-ray analysis. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It provides a unique diffraction pattern for a specific crystalline phase, acting as a "fingerprint" for that material. americanpharmaceuticalreview.comnf-itwg.org

PXRD is essential for:

Phase Purity: Confirming that a synthesized batch of this compound consists of a single crystalline phase. researchgate.net

Polymorphism Studies: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound. units.it Polymorphs can have different physical properties, and PXRD is a primary tool for their characterization.

Comparison with Single Crystal Data: The experimental PXRD pattern can be compared with a pattern simulated from single crystal XRD data to ensure the bulk material has the same structure as the single crystal. americanpharmaceuticalreview.comresearchgate.net

The technique has widespread applications in pharmaceutical sciences for the characterization of active pharmaceutical ingredients and formulated products. americanpharmaceuticalreview.comicdd.com

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy provides detailed structural information about materials in their solid form, including both crystalline and amorphous states. rsc.org It is particularly useful when single crystals suitable for XRD cannot be grown.

For this compound, ssNMR can:

Distinguish Polymorphs: Different crystalline forms of a compound will generally produce distinct ssNMR spectra due to differences in their local molecular environments and intermolecular packing.

Characterize Amorphous Content: ssNMR can detect and characterize non-crystalline (amorphous) regions within a bulk sample.

Provide Structural Details: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra for nuclei like ¹³C and ¹⁵N, offering insights into the local structure and conformation. rsc.orgmdpi.com

Studies on pyrazine derivatives have utilized ssNMR to investigate their structure and dynamics in the solid state. acs.orgcolab.wsresearchgate.net For example, multinuclear solid-state NMR has been used to study the dynamic properties of pyrazine molecules intercalated within a host structure. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the characterization of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a sample. As an intrinsically achiral molecule, this compound does not possess a chiral center and therefore does not exhibit a Circular Dichroism spectrum in its native state.

For Circular Dichroism spectroscopy to be a relevant analytical tool, the synthesis of chiral derivatives of this compound would be necessary. Such derivatives could be created by introducing a chiral substituent to the pyrazine ring or by forming complexes with other chiral molecules. To date, the scientific literature does not extensively report on the synthesis and subsequent CD spectroscopic analysis of chiral derivatives of this compound.

Should such chiral derivatives be synthesized in the future, CD spectroscopy could provide valuable insights into their three-dimensional structure. The resulting CD spectrum would be sensitive to the stereochemistry of the molecule, offering information on the absolute configuration and conformational properties of the chiral centers.

Applications in Materials Science and Engineering

Development of Functional Materials based on Pyrazinetricarboxamide Derivatives

There is no specific information in the search results detailing the development of functional materials based on 2,3,5-Pyrazinetricarboxamide. Research on related heterocyclic compounds, such as pyrazolate and pyrimidine (B1678525) derivatives, shows their use in creating stable and functional metal-organic frameworks (MOFs) and other advanced materials. researchgate.netnih.gov These materials derive their properties from the specific arrangement of atoms and the strong bonds formed between organic ligands and metal ions. researchgate.net However, direct evidence of this compound being used as a ligand or building block for such functional materials is absent from the available literature.

Luminescent Materials and Phosphors (e.g., in OLEDs, sensors)

No dedicated research was found on the luminescent properties of this compound. The field of luminescent materials is extensive, with many organic and inorganic compounds being investigated for applications in devices like Organic Light-Emitting Diodes (OLEDs) and sensors. hamamatsu.comresearchgate.net For instance, derivatives of pyrimidine and carbazole (B46965) are widely studied as emitters in OLEDs due to their electronic properties that facilitate efficient light emission. researchgate.netchemrxiv.orgnih.gov These materials often feature a donor-acceptor structure to tune their emission color and efficiency. chemrxiv.orgmdpi.com While the pyrazine (B50134) core of this compound is electron-deficient, making it a potential acceptor component, no studies have been published that confirm or characterize its luminescent behavior or its use in OLEDs or sensors.

Catalytic Applications: Heterogeneous and Homogeneous Catalysis

Specific catalytic applications for this compound are not documented in the provided search results. The design of catalysts often involves creating active sites on porous materials or within metal complexes. mdpi.commst.edu For example, metal-organic frameworks and zeolites are used as heterogeneous catalysts due to their high surface area and tunable structures. nih.govresearchgate.net While nitrogen-containing ligands can be integral to catalytic complexes, there is no evidence to suggest that this compound has been employed in either heterogeneous or homogeneous catalysis.

Adsorption and Separation Technologies (e.g., gas storage, pollutant removal)

Information regarding the use of this compound in adsorption and separation technologies is not available. Porous materials like MOFs and activated carbons are heavily researched for these applications due to their ability to selectively adsorb molecules like formaldehyde (B43269) or carbon dioxide. researchgate.net The performance of these materials depends on their pore size, surface area, and chemical affinity for the target molecules. rsc.org Although pyrazole-based MOFs have shown promise in gas separation, similar materials constructed from this compound have not been reported. rsc.org

Electrochemical Applications and Energy Storage Devices

There are no findings that describe the electrochemical applications or use of this compound in energy storage devices. Research in this area is focused on materials for batteries and supercapacitors that can efficiently store and release energy. recurrentenergy.comseia.org This includes investigating carbon-based materials, metal oxides, and conductive polymers as electrodes. vattenfall.com Pyrido[2,3-b]pyrazine derivatives have been investigated for electrochemical DNA sensing, but this is a distinct application from energy storage and does not involve this compound. nih.gov

Photoactive Materials and Photovoltaic Systems

The role of this compound in photoactive materials and photovoltaic systems has not been explored in the available literature. Photoactive materials are substances that respond to light, with applications in areas like photocatalysis and solar energy conversion. mdpi.com Dye-sensitized solar cells, for example, use luminescent materials to enhance their light-harvesting capabilities. preprints.org While various organic compounds are studied for these purposes, there is no indication that this compound has been synthesized or tested for its photoactive properties or for use in photovoltaic devices.

In Vitro Biological Studies and Mechanistic Insights

Receptor Binding Assays and Ligand-Target Interactions in Model Systems

There is no available scientific literature describing receptor binding assays or the characterization of ligand-target interactions for 2,3,5-Pyrazinetricarboxamide in any model system. Methodologies for such assays, including radioligand binding assays, are well-established for determining the affinity of compounds for various receptors, but they have not been applied to this specific compound. perceptive.comsci-hub.senih.gov

Cell-Based Assays for Specific Biological Pathway Modulation (e.g., signal transduction, gene expression)

No studies have been published that investigate the effects of this compound on the modulation of specific biological pathways, such as signal transduction or gene expression, in cell-based assays. Signal transduction pathways, which are crucial for cell communication and regulation, are often studied to understand the mechanism of action of bioactive compounds. libretexts.orgnih.govbookdown.orgpatnawomenscollege.inaklectures.com However, the role of this compound in modulating these pathways remains uninvestigated.

In Vitro Studies of Antiproliferative Activity against Specific Cancer Cell Lines: Mechanism of Action (e.g., apoptosis, cell cycle arrest)

There is a lack of published research on the in vitro antiproliferative activity of this compound against any specific cancer cell lines. Consequently, no data exists regarding its potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest. While other pyrazole (B372694) derivatives have demonstrated antiproliferative and pro-apoptotic activities, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

Antimicrobial Activity against Laboratory Strains of Bacteria or Fungi: Elucidation of Target Mechanisms

No scientific reports were found that evaluate the antimicrobial activity of this compound against laboratory strains of bacteria or fungi. Therefore, there is no information on its potential target mechanisms in microbial systems. Studies on other heterocyclic compounds have shown antimicrobial potential, but similar investigations have not been performed for this compound. researchgate.netnih.govnih.govresearchgate.netbiomedpharmajournal.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Due to the absence of bioactivity data for this compound, no structure-activity relationship (SAR) studies have been conducted for the optimization of its biological effects. SAR studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs. nih.govnih.govspu.edu.sy Without initial bioactivity data, such studies on this compound are not feasible.

Future Research Directions and Interdisciplinary Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) has emerged as a transformative force in chemical and pharmaceutical research, capable of overcoming the time and cost bottlenecks of traditional computational methods. nih.gov For 2,3,5-Pyrazinetricarboxamide, these technologies offer a powerful toolkit for accelerating discovery. AI algorithms can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models, which can predict the biological activity and physicochemical properties of novel derivatives without the need for initial synthesis and testing. scielo.brscielo.br

By leveraging ML, researchers can screen vast virtual libraries of compounds derived from the pyrazinetricarboxamide scaffold to identify candidates with high potential for specific applications. nih.gov Deep learning models, in particular, can analyze complex structure-activity relationships and generate designs for new analogues with optimized characteristics. acs.org This computational-first approach allows for the strategic design of molecules with enhanced potency or desired properties, significantly streamlining the development process. scielo.brscielo.br The integration of AI can also aid in predicting toxicity and metabolic pathways, providing critical data early in the research pipeline. nih.gov

Table 1: Potential AI and ML Applications for this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity and physicochemical properties of derivatives. | Accelerate identification of lead compounds. scielo.br |

| Virtual Screening | Identify promising candidates from large chemical databases. | Reduce time and cost of initial discovery phase. nih.gov |

| De Novo Design | Generate novel molecular structures with desired properties. | Innovate beyond existing chemical space. acs.org |

Sustainable Synthesis and Green Chemistry Innovations for Pyrazinetricarboxamide

The principles of green chemistry are becoming central to modern chemical manufacturing, aiming to reduce waste and minimize the use of hazardous substances. afjbs.comijsetpub.com Future research into the synthesis of this compound should prioritize the development of sustainable and eco-friendly methodologies. dataintelo.com This includes exploring the use of catalysts based on earth-abundant and non-toxic metals, such as manganese, to replace more hazardous or expensive options. acs.org

Innovations in this area could involve atom-economical reactions, such as dehydrogenative coupling, which generate only benign byproducts like water and hydrogen gas. acs.org The use of renewable feedstocks, including biomass-derived materials, presents another key opportunity to reduce the environmental footprint of synthesis. ijsetpub.comnumberanalytics.com Furthermore, adopting solvent-free reaction conditions or employing environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly enhance the sustainability of the production process. afjbs.comresearchgate.net These green approaches not only offer environmental benefits but can also lead to more efficient and economically competitive manufacturing. afjbs.comnumberanalytics.com

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The pyrazine (B50134) ring is a versatile scaffold for chemical modification, and exploring the novel reactivity of this compound could unlock a wide range of new derivatives with unique properties. Future research should focus on unconventional chemical transformations that go beyond standard functional group manipulations. This could involve investigating C-H activation to directly functionalize the pyrazine core, or developing novel coupling reactions to introduce diverse substituents. researchgate.net

Studying the reactivity of the three carboxamide groups, both individually and collectively, could lead to the synthesis of complex macrocycles or coordination polymers. Various chemical transformations such as nitration, bromination, and amidation have been successfully applied to other pyrazine carboxamides to generate derivatives with potential biological applications. Understanding how the electronic properties of the pyrazine ring influence the reactivity of the amide functionalities will be crucial for designing targeted synthetic strategies.

Table 2: Potential Chemical Transformations for this compound

| Reaction Type | Potential Outcome | Research Goal |

|---|---|---|

| Selective Hydrolysis/Amidation | Differentiated functionalization of the three carboxamide groups. | Create asymmetric molecules and advanced intermediates. |

| C-H Functionalization | Direct introduction of new groups onto the pyrazine ring. | Develop more efficient synthetic routes to novel analogues. |

| Cross-Coupling Reactions | Attachment of aryl, alkyl, or other fragments. | Expand chemical diversity and explore structure-property relationships. researchgate.net |

Advanced Characterization Techniques for In Situ Monitoring of Reactions and Assemblies

To fully understand and control the synthesis and behavior of this compound systems, advanced characterization techniques that allow for real-time, in situ monitoring are essential. Techniques like in situ powder X-ray diffraction (PXRD) can track the formation and transformation of crystalline phases during a reaction or self-assembly process. researchgate.net This is particularly valuable for studying the adsorption of guest molecules into metal-organic frameworks (MOFs) or the formation of coordination polymers where pyrazine derivatives act as ligands. researchgate.netdoaj.org

Spectroscopic methods, such as in situ infrared (IR) or Raman spectroscopy, can provide real-time information on the conversion of reactants and the formation of intermediates. For studying molecular assemblies on surfaces, in situ scanning tunneling microscopy (STM) can reveal the structure of ordered adlayers at the molecular level, offering insights into intermolecular interactions like hydrogen bonding. acs.org These advanced methods provide a dynamic picture of chemical processes, enabling precise optimization of reaction conditions and a deeper understanding of assembly mechanisms.

Multiscale Modeling and Simulation Approaches for Complex Systems

Complex chemical and biological systems involving this compound can be investigated effectively through multiscale modeling, which bridges phenomena across different length and time scales. wikipedia.orgnih.gov This approach is crucial for predicting material properties and system behaviors that are governed by interactions from the atomic to the macroscopic level. wikipedia.orgnih.gov For instance, quantum mechanics (QM) calculations can elucidate the electronic structure and reactivity of the molecule, while molecular dynamics (MD) simulations can model its conformational changes and interactions with other molecules, such as proteins or solvent. scielo.brnih.gov

At a larger scale, coarse-grained (CG) models can simulate the self-assembly of many molecules over longer timescales to understand the formation of complex structures. nih.gov These computational techniques can provide insights into how this compound might bind to a biological target, how it forms crystalline structures, or how it functions within a larger material system. nih.govtandfonline.com Integrating these different modeling levels is essential for building a comprehensive and predictive understanding of the compound's behavior. emetsoc.orgyoutube.com

Table 3: Multiscale Modeling Applications for this compound

| Modeling Scale | Technique | System/Phenomenon Investigated |

|---|---|---|

| Quantum (Å) | Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. |

| Atomic (nm) | Molecular Dynamics (MD) | Protein-ligand binding, solvation, conformational dynamics. nih.gov |

| Mesoscale (μm) | Coarse-Grained (CG) Simulation | Self-assembly, polymer formation, membrane interactions. nih.gov |

Development of Bio-inspired and Biomimetic Systems

Nature provides a vast library of design principles for creating functional materials and systems. innovationnewsnetwork.comnih.gov The structure of this compound, with its multiple hydrogen-bonding sites, makes it an excellent candidate for developing bio-inspired and biomimetic systems. Researchers can draw inspiration from biological processes like molecular recognition and self-assembly to design novel materials. innovationnewsnetwork.com For example, the compound could be used as a building block to create synthetic receptors that mimic enzyme active sites or to form self-assembling nanotubes or vesicles.

The synthesis of pyrazine alkaloids through the dimerization of amino acid-derived intermediates offers a biomimetic route to natural products, suggesting that this compound derivatives could be pursued via similar bio-inspired strategies. rsc.org Furthermore, pyrazine-containing coordination compounds have shown potential in mimicking natural mechanical motions, such as the peeling of bark, when exposed to stimuli like UV light. acs.org This opens up possibilities for creating "smart" materials that can respond to their environment, with applications in areas like soft robotics, sensors, or drug delivery systems. acs.orgmdpi.com

Cross-Disciplinary Collaborations in Materials, Biology, and Computational Science

The full potential of this compound can only be realized through robust cross-disciplinary collaborations. nih.govplos.org The complexity of modern scientific challenges, from developing new medicines to creating sustainable technologies, requires the integration of expertise from diverse fields. nih.gov

Chemists can focus on the synthesis of novel derivatives and the exploration of new reactions. researchgate.net

Biologists can evaluate the biological activity of these new compounds and investigate their mechanisms of action. mdpi.com

Materials scientists can explore the use of the compound in creating advanced materials, such as polymers, MOFs, or functional coatings. innovationnewsnetwork.com

Computational scientists can use AI, ML, and multiscale modeling to guide experimental efforts, predict properties, and provide fundamental insights into molecular behavior. scielo.bremetsoc.org

Establishing effective frameworks for communication and data sharing between these disciplines is crucial for success. nih.gov Such collaborations can accelerate the cycle of design, synthesis, testing, and optimization, leading to breakthroughs that would be unattainable within a single discipline. plos.org

Q & A

Q. What are the recommended synthetic routes for 2,3,5-pyrazinetricarboxamide, and how can purity be optimized?

A methodological approach involves derivatizing pyrazine tricarboxylic acid precursors. For example, pyrazinecarboxylic acids are typically synthesized via oxidation of methylpyrazine derivatives using strong oxidizing agents like KMnO₄ under acidic conditions . To form the carboxamide groups, the tricarboxylic acid can be converted to its acyl chloride intermediate (e.g., using SOCl₂ or PCl₅) and then reacted with ammonia or primary amines. Purity optimization :

- Use high-resolution gas chromatography-mass spectrometry (HRGC-MS) to monitor reaction progress and identify byproducts, as demonstrated for structurally similar alkylpyrazines .

- Employ recrystallization or preparative HPLC to isolate the target compound, especially when intermediates (e.g., dihydropyrazines) are prone to oxidation or decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- HRGC-MS : For volatile intermediates, retention time alignment with reference compounds and mass spectral matching (e.g., base peak at m/z 122 for methylpyrazines) can confirm identity .

- NMR : Limited utility for low-purity intermediates (e.g., <90% purity) due to signal overlap; isotopic labeling (e.g., ²H/¹H, ¹⁵N/¹⁴N) may enhance resolution for reactive species .

- Elemental analysis : Validates stoichiometry when literature data for novel analogs is scarce .

Advanced Research Questions

Q. How should researchers address challenges in purifying reactive intermediates during synthesis?

Reactive intermediates like 2,3,5-trimethyl-5,6-dihydropyrazine may resist conventional purification due to instability. Strategies include:

- In-situ derivatization : Stabilize intermediates via acetylation or silylation before isolation.

- Isotope dilution analysis : Use labeled precursors (e.g., ¹⁵N) to trace intermediates without physical isolation, avoiding isotopic discrimination during purification .

- Low-temperature chromatography : Mitigate thermal degradation using subambient HPLC conditions.

Q. What strategies resolve contradictions in spectral data for novel analogs?

Q. How can regioselective functionalization be achieved for structure-activity studies?

To modify specific carboxamide groups:

- Protecting group strategies : Temporarily block reactive sites (e.g., using Boc groups) to direct substitutions.

- Metal-catalyzed cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions, leveraging halogenated precursors (e.g., 6-chloro derivatives) .

- Enzymatic catalysis : Achieve enantioselective modifications, particularly for chiral carboxamide derivatives .

Q. What methodologies are recommended for evaluating biological activity of this compound derivatives?

Advanced protocols include:

- Dose-response assays : Test antimicrobial activity using microdilution methods (e.g., MIC values against E. coli or S. aureus).

- Molecular docking : Screen against target proteins (e.g., kinase inhibitors) to prioritize analogs for synthesis .

- Metabolic stability studies : Use isotopic tracers (e.g., ¹⁴C-labeled compounds) to assess pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.